Propionyl chloride

Friedel-Crafts acylation Electrophilic aromatic substitution Reactivity ranking

Propionyl chloride (CAS 79-03-8, also propanoyl chloride) is a three-carbon aliphatic acyl chloride with molecular formula C₃H₅ClO and molecular weight 92.52 g/mol. It is a colorless, corrosive, and highly flammable liquid with a density of 1.059–1.065 g/mL at 20 °C, a melting point of –94 °C, and a boiling point of 77–80 °C at atmospheric pressure.

Molecular Formula C3H5ClO
Molecular Weight 92.52 g/mol
CAS No. 79-03-8
Cat. No. B048189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl chloride
CAS79-03-8
SynonymsPropionoyl Chloride;  Chloro Ethyl Ketone;  NSC 83547;  Propionic Acid Chloride;  Propanoyl Chloride; 
Molecular FormulaC3H5ClO
Molecular Weight92.52 g/mol
Structural Identifiers
SMILESCCC(=O)Cl
InChIInChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3
InChIKeyRZWZRACFZGVKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethe

Structure & Identifiers


Interactive Chemical Structure Model





Propionyl Chloride (CAS 79-03-8): Technical Baseline for Procurement Specification and Acylating Agent Selection


Propionyl chloride (CAS 79-03-8, also propanoyl chloride) is a three-carbon aliphatic acyl chloride with molecular formula C₃H₅ClO and molecular weight 92.52 g/mol [1]. It is a colorless, corrosive, and highly flammable liquid with a density of 1.059–1.065 g/mL at 20 °C, a melting point of –94 °C, and a boiling point of 77–80 °C at atmospheric pressure [1][2]. As a reactive acylating agent, it undergoes characteristic nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, serving as a key intermediate in pharmaceutical and agrochemical synthesis [2].

C3 chain length for selectivity and property tuning in acylation
Friedel-Crafts, alcoholysis, and amidation requiring intermediate reactivity
Manageable boiling point supports distillation and solvent compatibility

Why Generic Substitution Fails: Quantifiable Reactivity Differentiation of Propionyl Chloride Versus Acetyl and Butyryl Chlorides


Although acetyl chloride (C₂), propionyl chloride (C₃), and butyryl chloride (C₄) all belong to the aliphatic acyl chloride class, their substitution is not thermodynamically or kinetically equivalent. Systematic comparative studies reveal that reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution does not follow a simple monotonic trend with chain length [1]. Propionyl chloride occupies a distinct intermediate position with quantifiable rate differences relative to both its shorter (acetyl) and longer (butyryl) homologs, as well as a demonstrable synthetic advantage in specific acylation reactions where chain length critically influences conversion and selectivity [2][3].

Reactivity ranking is substrate- and solvent-dependent
Relative rates shift with aromatic vs. aliphatic substrates and solvent polarity; propionyl chloride does not occupy a fixed intermediate position, so direct replacement with acetyl or butyryl chloride requires experimental verification.
Alcoholysis rate inversion with secondary alcohols
With i-propanol, the rate constant for propionyl chloride was smaller than for butyryl chloride—an anomaly that contradicts the expected monotonic chain-length trend, meaning performance with sterically hindered alcohols may not transfer from shorter or longer analogs.
Physical property differences alter process conditions
Boiling point, density, and volatility differ measurably among acetyl, propionyl, and butyryl chlorides, affecting distillation, workup, and reaction temperature windows; equipment and solvent selections cannot be assumed interchangeable.

Propionyl Chloride (CAS 79-03-8): Quantitative Evidence Guide for Differentiated Procurement and Scientific Selection


Friedel-Crafts Acylation Relative Reactivity: Propionyl Chloride Versus Acetyl, Butyryl, and Other Acyl Chlorides

In a head-to-head comparative study of nine acyl chlorides under standardized Friedel-Crafts conditions, propionyl chloride exhibited a relative reactivity of 0.66 in ethylene dichloride solution and 0.92 in nitromethane solution, with acetyl chloride defined as the reference (1.00) [1]. In the same study, n-butyryl chloride exhibited relative reactivities of 0.54 and 0.78, respectively, demonstrating that propionyl chloride is 22–23% more reactive than n-butyryl chloride under these conditions [1]. A separate kinetic study at 10 °C in ethylene dichloride established the reactivity sequence: β-chloropropionyl > phenylacetyl > acetyl > propionyl > n-butyryl > isobutyryl > cyclohexanecarbonyl chloride, confirming propionyl chloride's intermediate position [2].

FC Acylation Reactivity
Head-to-head
0.66 (C₂H₄Cl₂) / 0.92 (CH₃NO₂)
vs. acetyl 1.00; vs. butyryl 0.54 / 0.78
Supports reactivity-controlled acylation screening
22% more reactive than butyryl in C₂H₄Cl₂
Friedel-Crafts acylation Electrophilic aromatic substitution Reactivity ranking

Alcoholysis Kinetics: Rate Constant Anomaly of Propionyl Chloride Relative to Butyryl Chloride

Calorimetric investigation of the alcoholysis of acetyl, propionyl, and butyryl chlorides revealed an unexpected kinetic finding: with i-propanol in acetone, the rate constant for propionyl chloride was smaller than that for butyryl chloride [1]. This observation contradicts the expectation based on electronic and steric considerations that reactivity should decrease monotonically with increasing chain length [1]. In contrast, with ethanol and n-propanol, propionyl chloride and butyryl chloride exhibited almost equal rate constants [1]. The study notes that the maximum measurement error of 10% cannot account for this observation, and the effect has been previously reported but frequently ignored [1].

Alcoholysis Kinetics
Head-to-head
Rate constant < butyryl (i-propanol)
Near-equal for ethanol and n-propanol
Alcoholysis rate inversion with secondary alcohols
Reactivity does not follow monotonic chain-length trend
Alcoholysis Kinetics Acyl chloride reactivity

Synthetic Efficiency: Conversion and Selectivity in 2-Methylnaphthalene Acylation with Propionyl Chloride

In the synthesis of 2-methyl-6-propionyl naphthalene—a precursor to polyethylene naphthalate (PEN)—propionyl chloride demonstrated high synthetic efficiency as the acylating agent [1]. Under optimized conditions (25 °C, 5 h, molar ratio 2-MN:propionyl chloride:AlCl₃ = 1:1.4:1.7), the 2-methylnaphthalene (2-MN) conversion rate reached 92.53% with a product selectivity of 89.98% [1]. Subsequent recrystallization from 15% methanol yielded 99.99% pure 2-methyl-6-propionyl naphthalene [1]. While no direct comparator data for acetyl or butyryl chloride is provided in this study, the high conversion and selectivity metrics establish a performance benchmark for propionyl chloride in this specific industrial application.

PEN Precursor Synthesis
Data to verify
92.53% conversion, 89.98% selectivity
Reported process benchmark for 2-methylnaphthalene acylation
No direct comparator in study
Polyester precursor Friedel-Crafts acylation Process chemistry

Physical Property Differentiation: Boiling Point and Density of Propionyl Chloride Relative to Acetyl and Butyryl Chlorides

Propionyl chloride's boiling point (77–80 °C) occupies a strategically distinct position between acetyl chloride (51–52 °C) and butyryl chloride (100–101 °C) [1][2]. This 26–29 °C difference from acetyl chloride and 20–23 °C difference from butyryl chloride has practical implications for purification, solvent compatibility, and reaction temperature windows [2]. Density also increases with chain length: acetyl chloride ~1.10 g/mL, propionyl chloride 1.059–1.065 g/mL, and butyryl chloride ~1.03 g/mL [2]. These quantifiable physical differences directly impact solvent selection, workup procedures, and storage requirements.

Boiling Point
Head-to-head
77–80 °C
Acetyl: 51–52 °C | Butyryl: 100–101 °C
Intermediate volatility aids distillation and solvent selection
26–29 °C above acetyl; 20–23 °C below butyryl
Physicochemical properties Purification Storage

Fentanyl Analog Synthesis: Defined Kinetics and Second-Order Reaction Parameters with Propionyl Chloride

A kinetic study of 1-(2-phenylethyl)-4-phenylaminopiperidine acylation with propionyl chloride established that the reaction is second-order and determined the kinetic and activation parameters for fentanyl hydrochloride formation using HPLC monitoring [1]. The study provides quantitative reaction parameters specific to propionyl chloride in this pharmaceutical context. No direct comparator (e.g., acetyl chloride) was evaluated in this study, but the detailed kinetic characterization enables process optimization and scale-up for this specific acyl chloride-substrate pair.

Acylation Kinetics (Fentanyl)
Data to verify
Second-order kinetics
Activation parameters determined via HPLC
Supports process control for amine acylation
Specific to 1-(2-phenylethyl)-4-phenylaminopiperidine
Pharmaceutical synthesis Reaction kinetics Fentanyl analogs

Propionyl Chloride (CAS 79-03-8): Evidence-Based Application Scenarios for Procurement and Process Selection


Friedel-Crafts Acylation Requiring Higher Reactivity than Butyryl Chloride but Lower Volatility than Acetyl Chloride

Propionyl chloride is the preferred acylating agent when a Friedel-Crafts acylation demands greater reactivity than n-butyryl chloride (22% higher in ethylene dichloride) [1] while avoiding the operational challenges associated with acetyl chloride's low boiling point (51–52 °C) [2]. This combination is particularly advantageous in industrial settings where distillation recovery of excess reagent is required and reaction rates must be balanced to prevent over-acylation or side reactions.

Synthesis of Polyethylene Naphthalate (PEN) Precursors via 2-Methylnaphthalene Acylation

For the production of 2-methyl-6-propionyl naphthalene—a key intermediate in the PEN polymer supply chain—propionyl chloride has been demonstrated to achieve 92.53% conversion and 89.98% selectivity under optimized conditions [3]. This quantitative performance benchmark supports its selection over alternative acyl chlorides for this specific high-value polyester precursor synthesis.

Pharmaceutical Intermediates: Fentanyl Analog and Propionyl Ester Synthesis

In pharmaceutical manufacturing, propionyl chloride is used to introduce the propionyl group into amine-containing scaffolds, such as the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine to form fentanyl hydrochloride [4]. The defined second-order kinetics enable precise process control. Additionally, propionyl chloride is employed in the synthesis of propionate ester prodrugs and intermediates for antiepileptic (e.g., methoin) and adrenergic agents (e.g., methoxamine hydrochloride) [5].

Agrochemical Intermediates: Synthesis of Herbicide Propanil

Propionyl chloride is a critical intermediate in the industrial production of the herbicide propanil (also known as DCPA or Stam) [5]. The three-carbon propionyl moiety is essential for the biological activity of this selective post-emergence herbicide used in rice cultivation, distinguishing it from acetyl- or butyryl-derived analogs that would alter the physicochemical and herbicidal properties.

Application
Selection Property
Validation Focus
Friedel-Crafts acylation (balanced reactivity)
Intermediate reactivity vs. acetyl and butyryl chlorides
Reactivity under target solvent and temperature conditions
PEN precursor synthesis (2-methylnaphthalene)
Reported conversion and selectivity metrics
Process optimization and purity verification
Pharmaceutical acylation (amine scaffolds)
Defined kinetic parameters
Second-order kinetics and activation energy review
Herbicide intermediate (propanil)
Propionyl moiety requirement
Synthesis pathway and impurity profile

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